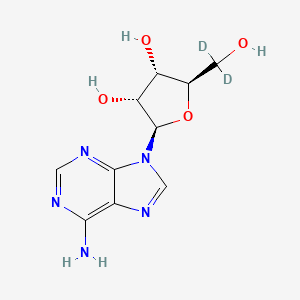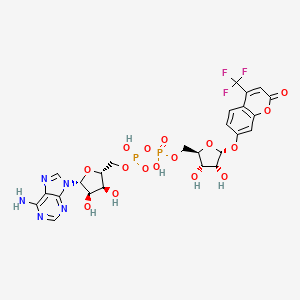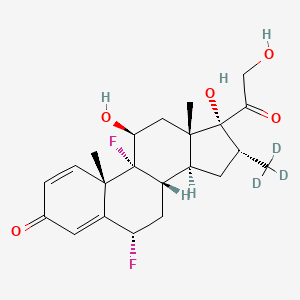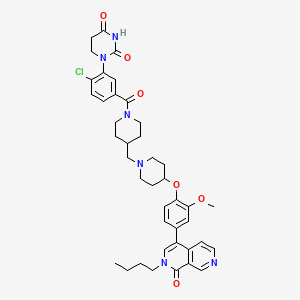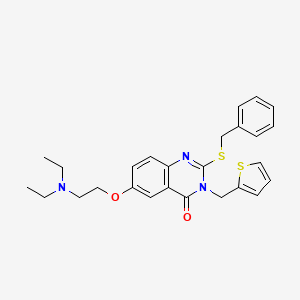![molecular formula C19H16FN5O2 B12408619 6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one CAS No. 2435610-93-6](/img/structure/B12408619.png)
6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-07059013 is a noncovalent modulator of hemoglobin, primarily developed for the treatment of sickle cell disease. Sickle cell disease is a genetic disorder caused by a single point mutation on the β-chain of adult hemoglobin, resulting in sickled hemoglobin. This mutation leads to the polymerization of hemoglobin in the deoxygenated state, causing red blood cells to sickle and leading to various complications such as vaso-occlusion, hemolytic anemia, and stroke .
Preparation Methods
The synthesis of PF-07059013 involves a series of biochemical and biophysical studies. The seminal hit molecule was discovered through virtual screening and confirmed through these studies. The compound specifically binds to hemoglobin with nanomolar affinity and displays strong partitioning into red blood cells . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PF-07059013 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PF-07059013 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
PF-07059013 has several scientific research applications, including:
Chemistry: The compound is used in studies related to hemoglobin modulation and its effects on red blood cells.
Biology: PF-07059013 is used to study the molecular mechanisms of sickle cell disease and the effects of hemoglobin modulation on red blood cell morphology.
Medicine: The compound is being investigated as a potential treatment for sickle cell disease, with promising results in preclinical and clinical trials.
Mechanism of Action
PF-07059013 exerts its effects by binding noncovalently to hemoglobin, specifically targeting sickled hemoglobin. This binding stabilizes the oxygenated conformation of hemoglobin, reducing its polymerization in the deoxygenated state. As a result, the compound decreases red blood cell sickling and improves markers of hemolytic anemia. The molecular targets and pathways involved include the β-chain of adult hemoglobin and the pathways related to red blood cell morphology and function .
Comparison with Similar Compounds
PF-07059013 is unique in its noncovalent modulation of hemoglobin, which distinguishes it from other compounds that target hemoglobin. Similar compounds include:
Voxelotor: A covalent modulator of hemoglobin that also stabilizes the oxygenated conformation of hemoglobin.
Crizanlizumab: A monoclonal antibody that targets P-selectin, reducing vaso-occlusion in sickle cell disease.
Properties
CAS No. |
2435610-93-6 |
|---|---|
Molecular Formula |
C19H16FN5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[(1S)-1-(2-amino-6-fluoroquinolin-3-yl)oxyethyl]-5-pyrazol-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(18-15(5-6-17(26)24-18)25-8-2-7-22-25)27-16-10-12-9-13(20)3-4-14(12)23-19(16)21/h2-11H,1H3,(H2,21,23)(H,24,26)/t11-/m0/s1 |
InChI Key |
CLEFVPILGAPOTG-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

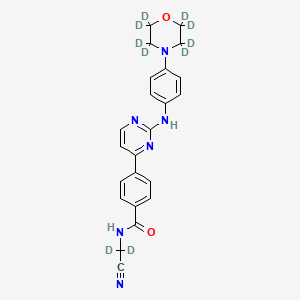


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

